trans-Octadec-7-ene
Description
trans-Octadec-7-ene is an 18-carbon alkene characterized by a trans-configuration double bond at the seventh carbon position. As a hydrocarbon, its primary applications lie in industrial processes, including polymer synthesis, lubricant formulation, and organic chemistry research. The trans configuration imparts distinct physical properties, such as higher melting points compared to cis isomers, due to reduced molecular symmetry and increased van der Waals interactions between linear chains . However, the provided evidence lacks direct data on its synthesis, reactivity, or applications, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C18H36 |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
(E)-octadec-7-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-18H2,1-2H3/b15-13+ |
InChI Key |
VBDYOHYDAONYJK-FYWRMAATSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural differences between trans-Octadec-7-ene and related alkenes:
Physical and Chemical Properties
- Chain Length and Boiling Points : Longer chains (e.g., this compound) exhibit higher boiling points than shorter analogs like trans-7-Methyl-3-octene due to increased van der Waals forces.
- Functional Groups: Octadec-11-enoic acid’s carboxylic acid group enhances solubility in polar solvents, unlike nonfunctionalized alkenes like this compound, which are hydrophobic .
- Stereochemical Effects : Trans alkenes generally have higher melting points than cis isomers. For example, trans-7-Methyl-3-octene’s linear structure allows tighter packing than its cis counterpart .
Analytical Characterization
- Gas Chromatography (GC): trans-7-Methyl-3-octene has documented Kovats retention indices (RI) on nonpolar columns (RI: 847), aiding in identification . Similar data for this compound is absent but could hypothetically show higher RI due to its longer chain.
- Spectroscopy: Octadec-11-enoic acid’s carboxyl group provides distinct IR stretches (~1700 cm⁻¹ for C=O), absent in nonfunctionalized alkenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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